2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Selectivity Negative Control Antibacterial Drug Discovery

2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 339098-55-4) is a heterocyclic compound belonging to the pyrrolo[3,4-c]pyridine-1,3-dione class, a scaffold known for its diverse biological activities, including antimycobacterial and analgesic properties. It is listed in chemical supplier catalogs with a standard purity of 90%.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 339098-55-4
Cat. No. B2385631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS339098-55-4
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=NC=C3)OC
InChIInChI=1S/C17H16N2O4/c1-22-14-4-3-11(9-15(14)23-2)6-8-19-16(20)12-5-7-18-10-13(12)17(19)21/h3-5,7,9-10H,6,8H2,1-2H3
InChIKeyPUKUSFKBZAVUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 339098-55-4): Sourcing and Differentiation Guide


2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 339098-55-4) is a heterocyclic compound belonging to the pyrrolo[3,4-c]pyridine-1,3-dione class, a scaffold known for its diverse biological activities, including antimycobacterial and analgesic properties [1]. It is listed in chemical supplier catalogs with a standard purity of 90% . Key identifiers include CID 1486750 and the synonym 2-homoveratrylpyrrolo[3,4-c]pyridine-1,3-quinone [2].

Procurement Risk Alert: Why Generic 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Substitution Can Invalidate Assays


Simple substitution of this compound with other pyrrolo[3,4-c]pyridine-1,3-diones or phthalimide analogs is highly risky due to profound differences in physicochemical properties and biological target engagement. The 3,4-dimethoxyphenethyl N-substituent drastically alters lipophilicity and polar surface area compared to the parent scaffold [1], which directly impacts membrane permeability, solubility, and nonspecific protein binding. Critically, its biological profile is not generic; available data shows it is inactive against specific targets like Yersinia pestis tyrosine phosphatase YopH (IC50 > 50 µM) [2], making it a useful negative control—a property that cannot be assumed for other in-class compounds.

Head-to-Head Evidence: Quantifying the Differentiation of 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione for Scientific Selection


Selectivity Profiling: Confirmed Inactivity Against Yersinia pestis Tyrosine Phosphatase YopH vs. Broad-Spectrum Assay Artifacts

In contrast to many screening compounds that exhibit promiscuous inhibition, this specific compound is a confirmed inactive against the virulence factor YopH from Yersinia pestis, a key target in plague research. Its IC50 is >50,000 nM, establishing a clean baseline for selectivity profiling. This differentiates it from general phthalimide analogs which can act as non-specific covalent modifiers or aggregation-based inhibitors in similar assays [1].

Selectivity Negative Control Antibacterial Drug Discovery

Physicochemical Differentiation: LogP and PSA Profile for CNS Drug Candidate Optimization vs. Parent Scaffold

The addition of the 3,4-dimethoxyphenethyl group fundamentally alters the compound's physicochemical profile, dramatically increasing its lipophilicity. The predicted logP for the target compound is 3.7606, compared to 0.294 for the unsubstituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core scaffold [1]. This shift into a drug-like lipophilicity space (LogP 1-4) makes the target compound a more relevant starting point for CNS or intracellular target programs than the parent scaffold.

Lipophilicity Blood-Brain Barrier Physicochemical Properties

Synthetic Utility: Differentiated Reactivity for Building Block Applications vs. Phthalimide Analogs

The pyrrolo[3,4-c]pyridine-1,3-dione heterocycle provides a reactive handle distinct from standard phthalimides due to the electron-deficient pyridine ring. This compound contains a hydrogen bond donor count of 2 and an acceptor count of 6, with a topological polar surface area (PSA) of 118.89 Ų . In contrast, a generic N-substituted phthalimide analog (isoindoline-1,3-dione) typically has a PSA of ~46 Ų. The higher PSA and additional heteroatom H-bond acceptors in the target compound provide more diverse sites for target engagement, which is a measurable advantage in kinase inhibitor design where hinge-binding motifs are critical.

Medicinal Chemistry Heterocyclic Building Blocks Molecular Complexity

High-Impact Procurement Scenarios: Where 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is the Smarter Choice


Designing Assay-Specific Negative Controls for Anti-Virulence Drug Discovery

An anti-infectives research group screening compound libraries against bacterial virulence factors can use 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione as a defined, inactive control for Yersinia pestis tyrosine phosphatase YopH assays. Its confirmed inactivity (IC50 > 50,000 nM) provides a reliable zero-effect baseline . An uncharacterized analog could exhibit off-target activity, confounding SAR interpretation.

Pre-optimized CNS-Penetrant Lead Generation Library Synthesis

A medicinal chemistry team building a focused library targeting CNS receptors can prioritize this compound as a starting scaffold. Its predicted logP of 3.7606 places it directly in the optimal range for blood-brain barrier penetration. This foundation reduces the need for subsequent property-optimizing synthetic modifications compared to analogs with lower intrinsic lipophilicity.

Structure-Based Design for Kinase and ATPase Inhibitors

A computational chemistry group performing virtual screening for novel kinase hinge-binders can select this compound for its differentiated scaffold. The electron-deficient pyridine ring nitrogen provides an additional hydrogen bond acceptor site (PSA 118.89 Ų, 6 acceptors) not present in phthalimide analogs, enhancing potential binding affinity in adenine-mimetic designs without increasing molecular weight risk.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.